Tyk2-IN-12
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Overview
Description
Tyk2-IN-12 is a selective inhibitor of tyrosine kinase 2, a member of the Janus kinase family. Tyrosine kinase 2 plays a crucial role in the signaling pathways of various cytokines, which are involved in immune responses and inflammatory processes. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune diseases, such as psoriasis and psoriatic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyk2-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automation: Automated systems are employed to ensure consistent quality and efficiency in production.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions: Tyk2-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halides or amines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Tyk2-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of tyrosine kinase 2 in various chemical reactions and pathways.
Biology: Employed in biological studies to investigate the signaling pathways mediated by tyrosine kinase 2 and its role in immune responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases such as psoriasis, psoriatic arthritis, and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tyrosine kinase 2 .
Mechanism of Action
Tyk2-IN-12 exerts its effects by selectively inhibiting tyrosine kinase 2. The compound binds to the regulatory domain of tyrosine kinase 2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-12 and interleukin-23, which are involved in immune responses and inflammation. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates symptoms of autoimmune diseases .
Comparison with Similar Compounds
Tyk2-IN-12 is compared with other similar compounds, such as:
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 that binds to the regulatory domain, similar to this compound.
Brepocitinib: Another tyrosine kinase 2 inhibitor that targets the catalytic domain.
Ropsacitinib: An orthosteric inhibitor of tyrosine kinase 2 that also targets the catalytic domain.
Uniqueness of this compound: this compound is unique due to its high selectivity for the regulatory domain of tyrosine kinase 2, which minimizes off-target effects and improves its safety profile compared to other inhibitors that target the catalytic domain .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSMOXXYGCQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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